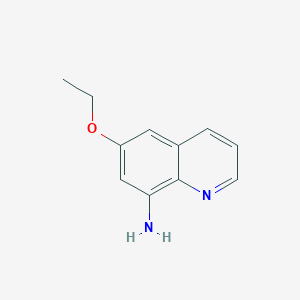

6-ethoxyl-8-quinolinamine

Descripción general

Descripción

6-ethoxyl-8-quinolinamine is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of quinolinamines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by an ethoxy group at the 6th position and an amine group at the 8th position on the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyl-8-quinolinamine typically involves the alkylation of 8-nitroquinoline followed by reduction. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and sulfuric acid at elevated temperatures . Another approach involves the use of tin and indium chlorides for the cyclization of N-propargyl aniline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 6-ethoxyl-8-quinolinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: this compound from 6-ethoxy-8-nitroquinoline.

Substitution: Various substituted quinolines depending on the reagents used.

Aplicaciones Científicas De Investigación

6-ethoxyl-8-quinolinamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Exhibits antimicrobial, antimalarial, and antifungal activities.

Medicine: Potential therapeutic agent for treating infections caused by drug-resistant parasites and fungi.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-ethoxyl-8-quinolinamine involves its interaction with various molecular targets. It has been shown to inhibit the growth of microorganisms by interfering with their metabolic pathways. For instance, it can inhibit the synthesis of nucleic acids and proteins in bacteria and parasites, leading to their death . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity.

Comparación Con Compuestos Similares

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

Quinoline: The parent compound, widely used in the synthesis of various pharmaceuticals.

Chloroquine: An antimalarial drug with a quinoline core structure.

Uniqueness: 6-ethoxyl-8-quinolinamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects .

Actividad Biológica

6-Ethoxyl-8-quinolinamine is a compound belonging to the class of quinolinamines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

Molecular Formula: C11H12N2O

IUPAC Name: 6-Ethoxyquinolin-8-amine

CAS Number: 644984-33-8

The compound features an ethoxy group at the 6th position and an amine group at the 8th position on the quinoline ring, contributing to its unique biological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains by inhibiting nucleic acid and protein synthesis, crucial for microbial growth and replication.

- Antimalarial Properties: Preliminary studies indicate that it may exhibit antimalarial activity, potentially targeting Plasmodium species responsible for malaria. It functions similarly to other quinoline derivatives by interfering with metabolic pathways in the parasites .

- Antifungal Effects: Research suggests that this compound may also show antifungal properties, making it a candidate for further investigation in treating fungal infections .

The mechanism of action for this compound involves:

- Inhibition of Metabolic Pathways: The compound disrupts critical metabolic processes in microorganisms, leading to their death.

- Interaction with Nucleic Acids: It may inhibit DNA/RNA synthesis, thereby preventing replication and transcription in bacteria and parasites.

- Potential Lipophilicity Enhancement: The ethoxy group increases lipophilicity, potentially improving cell membrane penetration, which is essential for its biological activity.

Comparative Analysis with Related Compounds

To understand the specificity and efficacy of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial, anticancer | Known for its broad-spectrum antimicrobial effects |

| Chloroquine | Antimalarial | Established antimalarial drug with significant resistance issues |

| Quinoline | Various | Parent compound used in numerous pharmaceutical applications |

| This compound | Antimicrobial, antimalarial, antifungal | Unique substitution pattern enhancing biological activity |

Case Studies and Research Findings

- Antimicrobial Studies: A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

- Antimalarial Screening: In a controlled study involving Plasmodium falciparum strains, this compound exhibited promising antimalarial activity with IC50 values comparable to established antimalarials .

- Cytotoxicity Assays: Evaluations against human cell lines (HepG2 and HeLa) showed no significant cytotoxic effects at concentrations up to 100 µg/mL, indicating a favorable safety profile for further development as a therapeutic agent .

Propiedades

IUPAC Name |

6-ethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCXOJNSYQZFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.